Enantiomer-Specific NK1/NK2 Receptor Binding: (R,R) vs (S,S) Configuration Determines Receptor Subtype Selectivity
In a series of diacyl-substituted 2-arylpiperazines, chiral resolution of the racemic dual NK1/NK2 inhibitor 11g separated the NK1 activity entirely into one enantiomer (13a) and the NK2 activity into the opposite enantiomer [1]. While the absolute configuration of each enantiomer was not assigned in the published abstract, the study establishes that the (2R,5R) and (2S,5S) 2,5-diisopropylpiperazine-derived analogs exhibit divergent, non-overlapping receptor subtype selectivity profiles [1]. This principle of enantiomerically resolved pharmacological activity precludes substitution of one enantiomer for the other in any NK receptor-targeted program.
| Evidence Dimension | NK1 vs NK2 receptor binding selectivity |
|---|---|
| Target Compound Data | One enantiomer of resolved racemate 11g showed exclusive NK1 activity; the opposite enantiomer showed exclusive NK2 activity (quantitative Ki values not available in abstract) [1] |
| Comparator Or Baseline | Racemic 11g: dual NK1/NK2 inhibitor; opposite enantiomer: exclusive NK2 (or NK1) activity |
| Quantified Difference | Complete segregation of NK1 and NK2 activities into separate enantiomers upon chiral resolution of racemic 11g |
| Conditions | Human NK1 and NK2 receptor binding assays; Bioorganic & Medicinal Chemistry Letters, 2002 [1] |
Why This Matters
For any pharmaceutical program targeting NK1 or NK2 receptors with 2,5-diisopropylpiperazine-derived scaffolds, procurement of the correct enantiomer is critical because the (2R,5R) and (2S,5S) forms produce functionally opposite receptor selectivity profiles.
- [1] Blythin, D. J., Chen, X., Piwinski, J. J., Shih, N.-Y., Shue, H.-J., Anthes, J. C., & McPhail, A. T. (2002). Synthesis and NK1/NK2 binding activities of a series of diacyl-substituted 2-arylpiperazines. Bioorganic & Medicinal Chemistry Letters, 12(21), 3161–3165. DOI: 10.1016/S0960-894X(02)00645-5. View Source
